molecular formula C14H30N6O5 B1472536 Arginyllysine CAS No. 40968-46-5

Arginyllysine

Cat. No. B1472536
CAS RN: 40968-46-5
M. Wt: 362.43 g/mol
InChI Key: FKFUGWWREVOLNI-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginyllysine, also known as RK or L-arg-L-lys, belongs to the class of organic compounds known as dipeptides . It is physiologically active in the L-form .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple isomers . The molecular basis of Arginine and Lysine DNA sequence-dependent thermo-stability modulation has been studied .

Scientific Research Applications

Nanopore Sensing

The aerolysin nanopore (ARP) has been an instrumental tool in peptide and protein sensing. This biotechnology application extends its functionality to detecting genetic and epigenetic markers, offering a comprehensive view of the current and potential future applications of ARP in peptidomic and genomic detection (Wang et al., 2018).

Metabolic Engineering for Production

Arginyllysine plays a significant role in metabolic engineering, particularly in the production of L-arginine and its derivatives, by utilizing microorganisms. This approach highlights the pivotal role of this compound in improving industrial-level production and the construction of genetically defined microorganisms for overproduction in a more rational and system-wide manner (Shin & Lee, 2014).

Protein Stabilization and Formulation

Amino acids, including this compound, are extensively used in protein purification and formulation due to their natural compatibility and safety in pharmaceutical applications. These amino acids play a crucial role in raising intracellular osmotic pressure, adjusting to high salt concentrations, and increasing protein stability (Arakawa et al., 2007).

Role in Cancer Prevention and Treatment

Lunasin, an arginine-glycine-aspartic acid peptide, has shown potential in inducing apoptosis in human colon cancer cells and modifying the expression of genes associated with the extracellular matrix and cell adhesion. This application represents this compound's potential in the field of cancer treatment and prevention (Dia & González de Mejía, 2011).

Gene Delivery

This compound-based hyperbranched copolymers have been found to enhance the delivery of genes, showcasing its significance in the field of gene therapy and biomedical science. The ability of these copolymers to interact with plasmid DNA and form nano-sized particles opens up new avenues for efficient and targeted gene delivery (Peng et al., 2015).

Anti-tumor Drug Potential

Arginine deiminase, an arginine-degrading enzyme, is being explored as a potential anti-tumor drug, especially for the treatment of arginine-auxotrophic tumors such as hepatocellular carcinomas and melanomas. The implications of this compound in this context highlight its potential in providing novel cancer treatment strategies (Ni et al., 2008).

Immunological Enhancement

L-arginine has been shown to modulate T cell metabolism and enhance survival and anti-tumor activity. By impacting metabolic activity, this compound is directly linked to the metabolic fitness and survival capacity of T cells, crucial for anti-tumor responses (Geiger et al., 2016).

Mechanism of Action

Arginyllysine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO . NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFZHHSQMKZLRU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423793
Record name Arginyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

40968-46-5
Record name Arginyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40968-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arginyllysine
Reactant of Route 2
Arginyllysine
Reactant of Route 3
Arginyllysine
Reactant of Route 4
Arginyllysine
Reactant of Route 5
Arginyllysine
Reactant of Route 6
Arginyllysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.